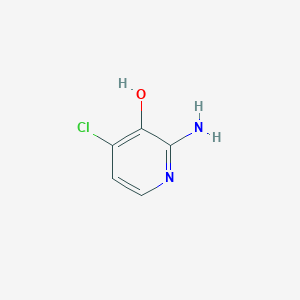

2-Amino-4-chloropyridin-3-ol

描述

Significance of Substituted Pyridine (B92270) Derivatives in Contemporary Sciences

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in chemistry. globalresearchonline.net Its derivatives, known as substituted pyridines, are of immense importance across various scientific disciplines due to their diverse properties and applications. The introduction of different functional groups onto the pyridine ring allows for the fine-tuning of its electronic, physical, and biological characteristics.

In medicinal chemistry, pyridine derivatives are a cornerstone of drug discovery. researchgate.net The pyridine nucleus is present in numerous natural products, including vitamins and alkaloids, and is a common motif in a vast array of synthetic drugs. researchgate.net These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties. globalresearchonline.netmdpi.com The ability of the pyridine ring to act as a polar and ionizable aromatic system can enhance the solubility and bioavailability of less soluble molecules, a crucial aspect of drug development. researchgate.net Furthermore, the nitrogen atom in the pyridine ring can serve as an excellent coordination site for transition metals, leading to the formation of metal complexes with enhanced stability and therapeutic potential. nih.gov

Beyond pharmaceuticals, substituted pyridine derivatives have found applications in materials science, where their unique optical and thermal properties are harnessed for the development of optoelectronic devices. researchgate.net They are also integral to the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. researchgate.net In organic synthesis, pyridines are widely used as polar, aprotic solvents and as versatile reagents and starting materials for constructing more complex molecules. globalresearchonline.netresearchgate.net

Contextualization of 2-Amino-4-chloropyridin-3-ol within Heterocyclic Chemistry

Within the vast family of substituted pyridines, this compound represents a specific and valuable building block in heterocyclic chemistry. Its structure, featuring an amino group, a chloro substituent, and a hydroxyl group on the pyridine core, provides multiple reactive sites for further chemical transformations. This trifunctional nature makes it a versatile precursor for the synthesis of more complex heterocyclic systems.

While specific research on this compound is not as extensively documented in high-impact literature as some other pyridine derivatives, its structural motifs are found in compounds of significant interest. The aminopyridine substructure is known for its utility in creating compounds with desirable optical properties and thermal stability. researchgate.net The presence of a chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The hydroxyl group can also be derivatized, further expanding the synthetic possibilities.

The related compound, 2-Amino-4-chloropyridine (B16104), is recognized as a useful precursor for synthesizing various di- and tri-chlorinated aminopyridines, highlighting the role of such chlorinated aminopyridines as intermediates in organic synthesis. chemicalbook.com The synthetic routes to produce such compounds often involve multi-step processes, starting from materials like 2-chloropyridine (B119429). google.com

Below is a table summarizing the key properties of the related compound, 2-Amino-4-chloropyridine, which provides context for the physicochemical characteristics of this class of molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5ClN2 | nih.govsigmaaldrich.com |

| Molecular Weight | 128.56 g/mol | sigmaaldrich.comlookchem.com |

| Appearance | Light yellow crystalline solid | chemicalbook.comlookchem.com |

| Melting Point | 126-133 °C | sigmaaldrich.comlookchem.com |

| Boiling Point | 240.793 °C at 760 mmHg | lookchem.com |

| Density | 1.327 g/cm³ | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCOXWTYBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613865 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-73-3 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Chloropyridin 3 Ol and Analogues

Established Synthetic Routes and Strategies

Traditional synthetic approaches to 2-Amino-4-chloropyridin-3-ol and related compounds rely on fundamental organic reactions such as chlorination, amination, reduction, oxidation, and rearrangement reactions.

Chlorination of Hydroxy-pyridines

The direct chlorination of hydroxypyridine precursors is a common strategy for introducing a chloro-substituent onto the pyridine (B92270) ring. The regioselectivity of this reaction is highly dependent on the directing effects of the existing amino and hydroxyl groups. For instance, the chlorination of 2-aminopyridin-3-ol would be a direct route to the target molecule. However, controlling the position of chlorination can be challenging due to the activating nature of both the amino and hydroxyl groups.

In related syntheses, the chlorination of aminopyridines using agents like hydrochloric acid and hydrogen peroxide has been reported. For example, the chlorination of 3-aminopyridine (B143674) can yield 2-chloro-3-aminopyridine, demonstrating the feasibility of introducing a chlorine atom adjacent to an amino group. google.com Similarly, the chlorination of 2-aminopyridine (B139424) can be controlled to produce 2-amino-5-chloropyridine.

| Starting Material | Chlorinating Agent | Product | Reference |

| 3-Aminopyridine | HCl, H₂O₂ | 2-Chloro-3-aminopyridine | google.com |

| 2-Aminopyridine | NaClO, HCl | 2-Amino-5-chloropyridine | [N/A] |

Amination Reactions

The introduction of an amino group onto a pre-existing chlorinated pyridine ring is another viable synthetic pathway. This typically involves the amination of a suitable chloropyridine derivative. For instance, the amination of a 4-chloro-3-hydroxypyridine (B1585994) derivative at the 2-position would yield the desired product. Palladium-catalyzed amination reactions have become a powerful tool for this transformation, offering good yields and functional group tolerance. mdpi.com

The synthesis of 2-amino-4-chloropyridine (B16104) derivatives has been achieved through the amination of corresponding 2,4-dichloropyridine (B17371) precursors. The regioselectivity of such reactions can often be controlled by the differential reactivity of the chloro-substituents.

| Starting Material | Aminating Agent | Catalyst | Product | Reference |

| Dichloroquinolines | Adamantane-containing amines | Palladium-based | Mono- and di-aminated quinolines | mdpi.com |

| 2,4-Dichloropyridine | Ammonia | - | 2-Amino-4-chloropyridine | guidechem.com |

Reduction-Based Approaches (e.g., Nitropyridine Reduction)

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in the synthesis of aromatic amines, including aminopyridines. A potential route to this compound would involve the synthesis of 4-chloro-3-hydroxy-2-nitropyridine followed by its reduction.

The reduction of nitropyridines can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C) and metal/acid combinations (e.g., Sn/HCl or Fe/acetic acid) being common choices. chemicalbook.comgoogle.comgoogle.comresearchgate.net For example, the synthesis of 4-amino-2-chloropyridine (B126387) often proceeds through the reduction of 2-chloro-4-nitropyridine-N-oxide. guidechem.comchemicalbook.com The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the chloro-substituent.

| Starting Material | Reducing Agent | Product | Yield | Reference |

| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂ | 2-Amino-3-hydroxypyridine | 89% | chemicalbook.com |

| 2-Chloro-4-nitropyridine-N-oxide | Iron powder, Acetic acid | 2-Chloro-4-aminopyridine | 91.3% | google.com |

| 2-Chloro-4-nitropyridine-N-oxide | Iron powder, conc. HCl, Ethanol (B145695), Water | 2-Chloro-4-aminopyridine | 85% | google.com |

Oxidation-Based Syntheses

Oxidation reactions can be employed to introduce the hydroxyl group onto a pre-functionalized pyridine ring. For instance, the oxidation of 2-amino-4-chloropyridine could potentially yield this compound. However, controlling the regioselectivity of such an oxidation can be challenging.

A more common strategy involves the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This activates the pyridine ring towards further functionalization. For example, the synthesis of 4-amino-2-chloropyridine can be achieved by first oxidizing 2-chloropyridine (B119429) to its N-oxide, followed by nitration and subsequent reduction. guidechem.comchemicalbook.com

| Starting Material | Oxidizing Agent | Intermediate | Final Product | Reference |

| 2-Chloropyridine | 30% Hydrogen Peroxide | 2-Chloropyridine-N-oxide | 4-Amino-2-chloropyridine | chemicalbook.com |

Hofmann Degradation Reactions

The Hofmann degradation (or rearrangement) of a carboxamide provides a classic method for the synthesis of primary amines with one fewer carbon atom. This reaction can be applied to the synthesis of aminopyridines from their corresponding pyridinecarboxamide precursors. A plausible route to this compound would involve the Hofmann degradation of 4-chloro-3-hydroxypyridine-2-carboxamide.

A notable example is the synthesis of 2-amino-4-chloropyridine, which can be prepared from 2-pyridinecarboxylic acid. The process involves chlorination, amidation to form 4-chloropyridine-2-carboxamide, and subsequent Hofmann rearrangement to yield the desired 2-amino-4-chloropyridine. guidechem.compatsnap.com

| Precursor | Key Intermediate | Reaction | Product | Reference |

| 2-Pyridinecarboxylic acid | 4-Chloropyridine-2-carboxamide | Hofmann Degradation | 2-Amino-4-chloropyridine | guidechem.compatsnap.com |

| Isonicotinic acid | 2-Chloro-4-isonicotinamide | Hofmann Degradation | 4-Amino-2-chloropyridine | chemicalbook.com |

Modern Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry offers a range of advanced protocols and catalytic systems that can be applied to the synthesis of this compound and its analogs with improved efficiency, selectivity, and milder reaction conditions.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. Palladium-catalyzed amination reactions, as mentioned earlier, are highly effective for introducing amino groups. mdpi.com Copper-catalyzed reactions have also emerged as powerful tools for C-N bond formation. beilstein-journals.org

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of aminopyrimidine derivatives, a strategy that could potentially be adapted for aminopyridine synthesis. nih.gov For example, the microwave-assisted reaction of 2-amino-4-chloro-pyrimidine with various amines proceeds efficiently.

Furthermore, the development of multicomponent reactions (MCRs) provides a streamlined approach to complex molecules in a single step. Catalyst-free, four-component methods have been reported for the efficient synthesis of functionalized 2-aminopyridines under solvent-free conditions, highlighting a green and practical approach. semanticscholar.org

The regioselective functionalization of pyridines via pyridyne intermediates represents a cutting-edge strategy. This method allows for the introduction of two different functional groups in adjacent positions, offering a novel pathway to highly substituted pyridines. nih.gov

| Method | Key Features | Potential Application | Reference |

| Palladium-catalyzed Amination | High efficiency for C-N bond formation | Amination of chloropyridines | mdpi.com |

| Copper-catalyzed Cyclization | Use of air as an oxidant | Synthesis of formyl-substituted imidazo[1,2-a]pyridines | beilstein-journals.org |

| Microwave-assisted Synthesis | Rapid reaction times, improved yields | Synthesis of aminopyridine derivatives | nih.gov |

| Multicomponent Reactions | Step-economy, catalyst-free conditions | Green synthesis of functionalized 2-aminopyridines | semanticscholar.org |

| Pyridyne Intermediates | Regioselective difunctionalization | Synthesis of 2,3,4-trisubstituted pyridines | nih.gov |

Transition-Metal-Catalyzed Amination

Transition-metal-catalyzed reactions are pivotal in the synthesis of functionalized pyridines, offering pathways for direct C-H amination. nih.govnih.gov These methods provide an atom-economical approach to installing amino groups onto the pyridine scaffold. nih.gov The catalytic cycle often involves the generation of a metal-imido or metal-nitrene species from a transition-metal catalyst and an aminating agent. nih.gov This reactive intermediate can then insert into a C-H bond of the pyridine ring.

Various transition metals, including rhodium and iridium, have been employed to catalyze the amination of pyridines. nih.gov For instance, rhodium catalysts have been utilized for pyridine C-H alkylation with acrylates and acrylamides, a process that shares mechanistic features with amination. nih.gov However, the strong coordination of the pyridine nitrogen to the metal center can sometimes inhibit the desired catalytic activity, presenting a challenge in these transformations. nih.gov

A notable strategy involves the use of iminoiodinanes in conjunction with transition-metal catalysts. This approach has been widely developed for the synthesis of amines and aziridines. nih.gov The choice of metal catalyst and ligands is crucial for achieving high efficiency, versatility, and stereocontrol in these reactions. nih.gov

Multicomponent and Cascade Reactions for Pyridine Scaffolds

Multicomponent reactions (MCRs) and cascade reactions represent highly efficient strategies for the synthesis of complex pyridine structures from simple precursors in a single step. taylorfrancis.comnih.govbohrium.com These reactions are characterized by their high atom economy and methodological simplicity, making them attractive for green chemistry applications. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. taylorfrancis.com Variations of this method have been developed to allow for the synthesis of a diverse range of substituted pyridines. taylorfrancis.com Another significant approach is the Bohlmann-Rahtz pyridine synthesis, which provides access to pyridines with different substitution patterns. nih.gov

Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of the pyridine ring. rsc.orgccspublishing.org.cnresearchgate.net For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles has been developed for the synthesis of highly substituted pyridines. ccspublishing.org.cn This method has even been applied to the one-step synthesis of the pharmaceutical drug etoricoxib. ccspublishing.org.cn Copper(II)-promoted cascade reactions have also been utilized to synthesize fused imidazo-pyridine-carbonitriles. acs.org

Ring-Closing Metathesis (RCM) in Pyridinol Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including aromatic heterocycles like pyridines. bris.ac.ukrsc.orgnih.gov This methodology involves the intramolecular reaction of a diene in the presence of a transition-metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene. organic-chemistry.org Subsequent elimination of a suitable leaving group can then lead to aromatization, yielding the desired pyridine ring. bris.ac.ukrsc.org

The versatility of RCM allows for the synthesis of a wide array of substituted pyridines that may be difficult to access through traditional condensation reactions. researchgate.net The key to a successful RCM-based pyridine synthesis is the design of the acyclic precursor, which must contain two double bonds positioned to facilitate the ring-closing reaction. The choice of catalyst is also critical to ensure high yields and selectivity. organic-chemistry.org

C-H Functionalization Approaches

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more sustainable and efficient alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgresearchgate.net The direct introduction of functional groups onto the pyridine ring is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.orgbeilstein-journals.org

Despite these challenges, significant progress has been made in the development of transition-metal-catalyzed C-H functionalization reactions of pyridines. beilstein-journals.orgthieme-connect.com These reactions can be directed to various positions on the pyridine ring, although C2-functionalization is often favored due to the directing effect of the nitrogen atom. thieme-connect.com However, methods for achieving C3- and C4-selectivity are also being actively explored. thieme-connect.com

A variety of functional groups, including alkyl, aryl, and amino groups, can be introduced onto the pyridine scaffold using this approach. nih.govbeilstein-journals.org For instance, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides has been reported. beilstein-journals.org Furthermore, catalyst-free methods for the meta-C-H functionalization of pyridines have been developed, offering a redox-neutral approach for introducing a range of functional groups. nih.gov

Reaction Conditions and Optimization Parameters

The success of any synthetic methodology relies on the careful control and optimization of reaction conditions. For the synthesis of this compound and its analogs, solvent effects and temperature and pressure control are critical parameters that can significantly influence reaction outcomes.

Solvent Effects

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. In the context of pyridine synthesis, solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the position of chemical equilibria. rsc.org

For instance, in multicomponent reactions for the synthesis of 2-amino-3,5-dicyanopyridine derivatives, it has been demonstrated that reactions can be carried out under solvent-free conditions, offering a more environmentally friendly approach. researchgate.net In other cases, specific solvents are chosen to facilitate the reaction. For example, in the synthesis of 2-amino-4-methylpyridine (B118599), dimethylformamide (DMF) is used as the solvent in the initial step. google.com The synthesis of certain 2-amino-3-cyanopyridine (B104079) derivatives has also been achieved under solvent-free conditions. researchgate.net

The effect of the solvent on molecular interactions has been studied in detail for systems involving aminopyridines and iodine. rsc.org These studies provide insights into how different solvents can modulate the electronic properties of the reactants and influence the formation of complexes. rsc.org

Temperature and Pressure Control

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a chemical reaction. Careful control of these variables is often necessary to achieve the desired product in high yield and purity.

In many synthetic procedures for pyridine derivatives, specific temperature ranges are required. For example, the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) involves heating the reaction mixture to between 60 and 80°C. google.com Similarly, the synthesis of 2-amino-4-methylpyridine from 2-amino-3-chloro-4-methylpyridine is carried out at 150°C. google.com In contrast, some reactions, such as the synthesis of 2-chloro-4-aminopyridine, require cooling to temperatures as low as -10 to 0°C during certain steps. google.com

Pressure can also be a critical factor, particularly in reactions involving gases or when trying to influence reaction rates. For instance, the hydrogenation of 2,4-dichloro-3-cyano-4-methylpyridine is carried out under a pressure of 50 psi. epo.org

The following table summarizes the reaction conditions for the synthesis of various pyridine derivatives, highlighting the importance of solvent, temperature, and pressure control.

| Compound | Reactants | Catalyst/Reagent | Solvent | Temperature | Pressure |

| 2-Amino-4-chloropyridine | 2-Chloro-4-nitropyridine (B32982) N-oxide, Iron powder | Acetic acid | Acetic acid | Reflux | Not specified |

| 2-Amino-4-methylpyridine | 2-Amino-3-chloro-4-methylpyridine, Benzoic acid | Copper powder | None | 150°C | Not specified |

| 2-Chloro-3-amino-4-methylpyridine | 2-Chloro-3-amido-4-methylpyridine | Strong base, Halide | Not specified | 10-30°C, then 60-80°C | Not specified |

| 2-Chloro-4-aminopyridine | 2-Chloropyridine | m-Chloroperbenzoic acid, then Nitric/Sulfuric acid, then Iron powder/HCl | Chloroform, then Ethanol/Water | Not specified, then 0°C, then Reflux | Not specified |

| Polysubstituted Pyridines | Aldehydes, Malononitrile, Thiazolidine-2,4-dione, Ammonium (B1175870) acetate | ZrO2 | Aqueous media | 70°C | Not specified |

| 2,4,6-Triaryl Pyridines | Acetophenones, Benzaldehydes, Ammonium acetate | ZnO NPs | Solvent-free | Not specified | Not specified |

pH Regulation in Reaction Pathways

The control of pH is a critical parameter in the synthesis of substituted aminopyridines, influencing reaction direction, product stability, and ease of isolation. In many synthetic routes for compounds analogous to this compound, precise pH adjustments are required at various stages, particularly after the completion of a reaction step, to facilitate the separation of the desired product from the reaction mixture.

Typically, acidic conditions are employed during reactions like nitrations or reductions using metals in acid. google.com Following the reaction, the mixture is often neutralized or made alkaline. This pH shift serves multiple purposes:

Neutralization of Acid Catalysts/Reagents: Strong acids like sulfuric acid or acetic acid used in reactions must be neutralized. google.com

Product Precipitation: The salt form of an aminopyridine, which is often soluble in the aqueous reaction medium, is converted to its free base form upon alkalinization. This free base is typically less soluble, leading to its precipitation out of the solution, which can then be collected by filtration. chemicalbook.com

Facilitating Extraction: For liquid-liquid extractions, converting the amine product to its free base form makes it more soluble in organic solvents like ether or dichloroethane, allowing for efficient separation from the aqueous phase. google.comgoogle.com

Commonly used bases for this purpose include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate. google.comepo.org The target pH is carefully controlled to maximize product recovery while minimizing potential side reactions or degradation. For instance, in the synthesis of 2-chloro-4-aminopyridine, the pH is adjusted to a range of 7.0-9.0. google.com

Table 1: Examples of pH Regulation in the Synthesis of Pyridine Analogues

| Precursor/Product | Reagent for pH Adjustment | Target pH | Purpose | Source |

| 2-chloro-4-aminopyridine | 50-65wt.% aqueous sodium hydroxide | 7.0 - 8.0 | Neutralization and preparation for ether extraction | google.com |

| 2-chloro-4-nitropyridine oxynitride | 65wt.% aqueous sodium hydroxide | 8.0 - 9.0 | Precipitation of solid product after reaction in sulfuric acid | google.com |

| 2-Amino-4-chloropyridine | Not specified | 7 | Precipitation of the final product before collection via filtration | chemicalbook.com |

| 2-amino-5-chloro-pyridine | NaOH solution | >8 | To enable separation and extraction with dichloroethane | google.com |

| 2-amino-4-chlorodiphenyl ether | Liquid caustic soda (30%) | 7.3 | To set conditions for a hydrazine (B178648) hydrate (B1144303) reduction | google.com |

Isolation and Purification Techniques

The isolation and purification of the target compound from the reaction mixture is a multi-step process crucial for obtaining a product with high purity. For this compound and its analogues, a combination of standard laboratory techniques is employed.

Filtration: This is the primary step to separate a solid product from the liquid reaction mixture, often after pH adjustment has induced precipitation. chemicalbook.com

Solvent Extraction: When the product does not precipitate or for further purification, liquid-liquid extraction is used. The crude reaction mixture is partitioned between an aqueous layer and an immiscible organic solvent. The choice of solvent is critical; diethyl ether and dichloroethane are documented for extracting aminopyridine derivatives. google.comgoogle.com The product, being more soluble in the organic phase (especially after basification), is thus separated from water-soluble impurities.

Washing and Drying: The collected organic extract is typically washed with a saturated aqueous salt solution (brine) to remove residual water and certain impurities. google.com Subsequently, a drying agent like anhydrous sodium sulfate (B86663) is used to remove all traces of water from the organic solvent before it is evaporated. google.com

Recrystallization: This is a powerful final purification technique. The crude solid product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound forms pure crystals, while impurities remain dissolved in the mother liquor. A mixture of benzene (B151609) and cyclohexane (B81311) (1:1 volume ratio) and ethanol have been successfully used for recrystallizing aminopyridine analogues, yielding products in the form of a white crystalline solid. google.comchemicalbook.com

Chromatography: For highly pure compounds or for separating complex mixtures, chromatographic techniques are indispensable.

Cation-Exchange Chromatography: This method is effective for purifying 2-aminopyridine derivatives, separating them from excess reagents. nih.gov

Mixed-Mode Chromatography: Advanced techniques combining reversed-phase, HILIC, and ion-exchange mechanisms can efficiently separate complex mixtures of pyridine-based compounds. helixchrom.com

Gas Chromatography (GC): Often used for analytical purposes to check purity, GC with a nitrogen-phosphorous detector (NPD) is sensitive for analyzing aminopyridines. osha.gov

Table 2: Summary of Isolation and Purification Techniques

| Technique | Purpose | Example Application | Source |

| Filtration | Initial separation of precipitated solid product | Collection of crude product after pH adjustment | chemicalbook.com |

| Solvent Extraction | Separation from aqueous phase | Use of diethyl ether to extract 2-chloro-4-aminopyridine | google.com |

| Washing/Drying | Removal of water and impurities from organic extract | Washing with brine and drying over anhydrous sodium sulfate | google.com |

| Recrystallization | Final purification of solid product | Use of ethanol or benzene-cyclohexane to obtain pure crystals | google.comchemicalbook.com |

| Chromatography | High-purity separation and analysis | Cation-exchange for purification of 2-aminopyridine derivatives | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is increasingly important. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green approaches relevant to these syntheses include:

Use of Safer Reagents: Traditional chlorination reactions can involve the direct use of hazardous chlorine gas (Cl₂) and require strong acid media, which generates significant waste during neutralization. google.com A greener alternative involves using hydrochloric acid and sodium hypochlorite (B82951) (NaClO) as the chlorinating agents. google.com This method avoids handling chlorine gas directly and can utilize reagents produced from the absorption of tail gas from other industrial processes, thus realizing comprehensive resource utilization. google.com

Energy Efficiency and Process Intensification: Microwave-assisted synthesis is a prominent green chemistry technique. For related heterocyclic compounds like 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation drastically reduces reaction times from hours to minutes (15-30 min) and can lead to higher yields and cleaner reactions compared to conventional heating. nih.gov

Mild Reaction Conditions: Conducting reactions under mild conditions (e.g., lower temperatures and pressures) is inherently safer and less energy-intensive. The development of methods that proceed at temperatures like 10-25°C instead of requiring heating to reflux is a significant green improvement. google.com

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Principle | Traditional Method | Greener Alternative | Advantages | Source |

| Safer Reagents | Direct use of hazardous Cl₂ gas in strong acid | Oxidative chlorination using NaClO and HCl | Avoids handling toxic gas; utilizes waste streams; milder conditions | google.com |

| Energy Efficiency | Conventional heating (hours) | Microwave-assisted synthesis (minutes) | Drastically reduced reaction time; potential for higher yields | nih.gov |

| Route Optimization | Long synthetic paths with harsh conditions and low yields | Simple, high-yield processes with fewer steps | Reduced waste, lower cost, improved operational simplicity | patsnap.comguidechem.com |

Chemical Reactivity and Transformation Studies of 2 Amino 4 Chloropyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Amino-4-chloropyridin-3-ol is influenced by both electron-donating and electron-withdrawing groups. The amino (-NH2) and hydroxyl (-OH) groups are electron-donating, activating the ring towards electrophilic substitution. Conversely, the chloro (-Cl) group and the nitrogen atom in the pyridine ring are electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.

Electrophilic Substitution:

Due to the activating effect of the amino and hydroxyl groups, electrophilic aromatic substitution reactions, such as nitration or halogenation, are possible. The incoming electrophile would be directed to the positions ortho and para to the activating groups. However, the deactivating effect of the chloro group and the pyridine nitrogen can make these reactions challenging, often requiring specific catalysts or reaction conditions. For instance, the nitration of substituted pyridines often requires treatment with nitric acid in the presence of a strong acid like sulfuric acid to generate the active electrophile, the nitronium ion (NO2+). nih.gov

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing chloro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). umich.edu In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), proceeding through a Meisenheimer complex intermediate. umich.eduwordpress.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.

Amines are common nucleophiles used in SNAr reactions with chloropyridines to introduce new amino substituents onto the pyridine ring. umich.edu These reactions are often carried out at elevated temperatures. umich.edu The regioselectivity of nucleophilic substitution on substituted pyridines can be complex and is influenced by the electronic and steric effects of the existing substituents. In compounds like 2,4-dichloroquinazolines, which are structurally related to dichloropyridines, nucleophilic substitution often occurs preferentially at the 4-position. nih.gov

Functional Group Interconversions

The amino, hydroxyl, and chloro groups on this compound can undergo a variety of chemical transformations.

Oxidation Reactions (e.g., N-oxide Formation)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgenaminestore.comgoogle.com The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions. umich.eduwordpress.comacs.org For example, the oxidation of 2-chloropyridine (B119429) to 2-chloropyridine-N-oxide activates the 4-position for subsequent reactions like nitration.

| Reactant | Reagent | Product | Reference |

| 2-Chloropyridine | m-CPBA, Chloroform | 2-Chloropyridine oxide | acs.org |

| 2-Chloropyridine | H2O2, Acetic Acid | 2-Chloropyridine-N-oxide | |

| 3-Chloropyridine | m-CPBA, Dichloromethane | 3-Chloropyridine-N-oxide | enaminestore.com |

| 4-Methoxypyridine | H2O2, Acetic Acid | 4-Methoxypyridine-N-oxide | enaminestore.com |

Reduction Reactions

The chloro group on the pyridine ring can be removed through reduction, typically using catalytic hydrogenation or other reducing agents. The reduction of a nitro group, if introduced onto the ring, to an amino group is also a common transformation. For instance, 2-chloro-4-nitropyridine (B32982) N-oxide can be reduced to 2-chloro-4-aminopyridine using iron powder in acetic acid.

| Reactant | Reagent | Product | Reference |

| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Acetic acid | 2-Chloro-4-aminopyridine |

Amine and Hydroxyl Group Modifications

The amino and hydroxyl groups of this compound are reactive sites for various modifications.

Amine Group Modifications: The primary amino group can undergo acylation, alkylation, and diazotization reactions. For example, it can react with acyl chlorides or anhydrides to form the corresponding amides. It can also be converted into a Schiff base by reacting with aldehydes.

Chemo- and Regioselectivity in Derivatives Formation

The presence of multiple reactive sites in this compound raises the issue of chemo- and regioselectivity in its reactions.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. For example, in a reaction with an acylating agent, it is possible to selectively acylate the more nucleophilic amino group over the hydroxyl group under controlled conditions.

Regioselectivity: This relates to the position at which a reaction occurs. In electrophilic substitution reactions, the position of the incoming group is directed by the existing substituents. In nucleophilic substitution reactions on the pyridine ring, the position of attack is determined by the electronic and steric environment. For instance, in the amination of pyridine N-oxides with both the 2 and 6 positions available, a mixture of regioisomers is often obtained. acs.org The synthesis of specific isomers often requires careful choice of reagents and reaction conditions to control the regioselectivity. The synthesis of 2-amino-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives from a thiosemicarbazide (B42300) intermediate demonstrates how reagent choice can control the cyclization process to yield specific regioisomers.

The table below presents examples of reactions on related pyridine derivatives that illustrate the principles of chemical reactivity and transformation discussed.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| 2-Chloropyridine | 1. m-CPBA; 2. HNO3/H2SO4; 3. Fe/HCl | 2-Chloro-4-aminopyridine | N-oxidation, Nitration, Reduction | acs.org |

| 2,4-Dichloroquinazoline | Primary or secondary amines | 2-Chloro-4-aminoquinazoline derivatives | Nucleophilic Aromatic Substitution | nih.gov |

| Pyridine N-oxides | Activated Isocyanides | 2-Aminopyridines | Amination | umich.edu |

| 2-Amino-4-chloropyridine (B16104) | Various aldehydes | Schiff bases | Condensation |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 2-Amino-4-chloropyridin-3-ol, specific proton signals are anticipated. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The protons of the amino (-NH₂) group and the hydroxyl (-OH) group will likely be observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

For comparative purposes, the ¹H NMR spectrum of the related compound, 2-chloro-3-amino-4-methylpyridine (B1178857), shows distinct signals corresponding to its protons. google.com The data reveals a doublet at 7.5 ppm (J=4.64 Hz) and another at 7.0 ppm (J=4.28 Hz), corresponding to the pyridine ring protons. google.com A broad singlet for the amino group protons appears at 5.25 ppm, and a singlet for the methyl group protons is observed at 2.1 ppm. google.com

Based on this, the expected ¹H NMR spectral data for this compound would likely feature two doublets in the aromatic region for the pyridine ring protons, with coupling constants characteristic of their positions. The amino and hydroxyl protons would also produce distinct signals.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Compound

| Compound | Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for 2-chloro-3-amino-4-methylpyridine google.com | Multiplicity | Coupling Constant (J) in Hz |

| This compound | Pyridine H | Aromatic region | 7.5 | Doublet | 4.64 |

| Pyridine H | Aromatic region | 7.0 | Doublet | 4.28 | |

| -NH₂ | Variable | 5.25 | Broad Singlet | - | |

| -OH | Variable | - | Broad Singlet | - | |

| 2-chloro-3-amino-4-methylpyridine | -CH₃ | - | 2.1 | Singlet | - |

Note: Predicted data is based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached functional groups (-NH₂, -Cl, and -OH). The carbon atom attached to the chlorine will likely be deshielded, while the carbon attached to the amino group will be shielded. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

For comparison, the ¹³C NMR spectrum of 2-chloro-3-amino-4-methylpyridine exhibits signals at 140.0, 136.2, 135.6, 131.9, 125.7, and 19.0 ppm. google.com These correspond to the carbon atoms of the pyridine ring and the methyl group. google.com

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound

| Compound | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for 2-chloro-3-amino-4-methylpyridine google.com |

| This compound | ~150-160 (C-NH₂) | 140.0 |

| ~140-150 (C-OH) | 136.2 | |

| ~130-140 (C-Cl) | 135.6 | |

| ~110-130 (CH) | 131.9 | |

| ~100-110 (CH) | 125.7 | |

| 2-chloro-3-amino-4-methylpyridine | - | 19.0 (CH₃) |

Note: Predicted data is based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between the pyridine ring protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. These advanced techniques would provide a definitive structural elucidation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, O-H, C=C, C=N, and C-Cl functional groups. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The O-H stretching of the hydroxyl group will appear as a broad band, also in the high-frequency region. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region, and the C-Cl stretching vibration will be found in the lower frequency region of the spectrum.

For comparison, the FTIR spectrum of 2-chloro-3-amino-4-methylpyridine, recorded as a KBr pellet, shows bands at 3429, 3308, and 3198 cm⁻¹ (N-H stretching), 1630, 1590, and 1550 cm⁻¹ (C=C and C=N stretching), and other characteristic peaks. google.com

Table 3: Predicted FTIR Data for this compound and Experimental Data for a Related Compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) for 2-chloro-3-amino-4-methylpyridine google.com | Vibrational Mode |

| -NH₂ | 3300-3500 | 3429, 3308, 3198 | N-H Stretching |

| -OH | Broad, ~3200-3600 | - | O-H Stretching |

| C=C, C=N | 1400-1600 | 1630, 1590, 1550 | Ring Stretching |

| C-Cl | 600-800 | 656 | C-Cl Stretching |

Note: Predicted data is based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FTIR. For this compound, the symmetric vibrations of the pyridine ring are expected to be strong in the Raman spectrum. The C-Cl stretching vibration should also be Raman active. While specific Raman data for the target compound is not available, analysis of related structures such as 2-Amino-4-chloropyridine (B16104) indicates that the FT-Raman spectrum would show characteristic bands for the pyridine ring and the substituent groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.

For this compound, the primary chromophore is the substituted pyridine ring. The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* transitions. youtube.com

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. youtube.com The presence of substituents like the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups can modulate the energy of these transitions, often causing a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). acs.org

n→π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen of the pyridine ring and the amino group, and the oxygen of the hydroxyl group) to a π* antibonding orbital. libretexts.org These transitions are generally less intense than π→π* transitions. youtube.com

The solvent environment can also influence the UV-Vis spectrum. In polar solvents, hydrogen bonding can affect the energy levels of the non-bonding electrons, often leading to a shift in the n→π* transition to shorter wavelengths (a hypsochromic or blue shift). libretexts.org Studies on similar pyridine derivatives show that substitution patterns significantly impact the electronic absorption spectra. researchgate.net For instance, the ionization of a hydroxyl group in a phenolic compound to a phenolate (B1203915) ion under basic conditions results in a significant red shift and an increase in absorption intensity. nih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound This table presents hypothetical data based on the analysis of similar compounds.

| Solvent | Predicted λmax (nm) for π→π | Predicted λmax (nm) for n→π | Transition Type |

|---|---|---|---|

| Ethanol (B145695) | ~280 - 300 | ~330 - 350 | Aromatic ring and substituent transitions |

| Hexane | ~275 - 295 | ~340 - 360 | Aromatic ring and substituent transitions |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₅ClN₂O), the nominal molecular weight is approximately 144.56 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected. youtube.com

The fragmentation of the molecular ion provides valuable structural information. The bonds in the molecule break in predictable ways, with the stability of the resulting fragments dictating the pattern. libretexts.org For this compound, likely fragmentation pathways include:

Loss of a chlorine radical (•Cl).

Loss of a hydroxyl radical (•OH).

Elimination of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring, a common feature in the fragmentation of pyridones and hydroxypyridines. jcsp.org.pk

Cleavage adjacent to the amino group.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical data based on predicted fragmentation pathways.

| m/z (for 35Cl) | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 144 | [C₅H₅³⁵ClN₂O]⁺ | - (Molecular Ion) |

| 127 | [C₅H₄³⁵ClN₂]⁺ | •OH |

| 109 | [C₅H₅N₂O]⁺ | •Cl |

| 81 | [C₄H₃N₂O]⁺ | •Cl, CO |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, as each unique formula has a distinct mass due to the mass defects of its constituent atoms. youtube.comuni-rostock.de

For example, while a standard mass spectrometer might identify a peak at m/z 144, HRMS could measure it as 144.0094. This exact mass can then be compared against calculated masses for all possible elemental formulas to confirm that it corresponds to C₅H₅³⁵ClN₂O (calculated exact mass: 144.0090) and not other possibilities with the same nominal mass. researchgate.net HRMS is crucial for distinguishing between compounds with very similar molecular weights and for confirming the identity of novel compounds or metabolites. pnnl.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures or for purifying a compound before analysis. For a polar compound like this compound, techniques like hydrophilic-interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar stationary phases might be employed for effective separation. mdpi.com

The LC system separates the compound of interest from impurities or other components in a sample. The eluent from the LC column is then introduced directly into the mass spectrometer, which provides mass and structural data for the separated compound. nih.gov LC-MS is a highly sensitive and selective method, essential in fields like metabolomics and pharmaceutical analysis for detecting and quantifying compounds in complex biological matrices. nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. youtube.com This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. youtube.com By analyzing the positions and intensities of the thousands of diffracted reflections, the electron density map of the molecule can be calculated, and from this, the precise location of each atom can be determined. carleton.edu

For this compound, an SC-XRD analysis would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths and angles for the pyridine ring and its substituents.

Information on the planarity of the pyridine ring.

Details of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. nih.gov

Data obtained from SC-XRD is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), and includes parameters like unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates. nih.govgrowingscience.com

Table 3: Illustrative Single Crystal X-ray Diffraction Parameters This table presents a hypothetical set of crystallographic data for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 620 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders. libretexts.org Instead of a single crystal, a sample consisting of many randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

The primary applications of PXRD include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ucmerced.edu

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is essential in the pharmaceutical industry for identifying and controlling the polymorphic form of a drug substance.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD data can be used to determine and refine the unit cell parameters of a known structure. rsc.orgacs.org

For this compound, PXRD would be a rapid and valuable tool to confirm the identity of a bulk sample against a known standard, assess its crystalline purity, and identify its specific polymorphic form.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. researchgate.net DFT methods were employed to study related Schiff base complexes, confirming structural parameters and analyzing vibrational bands. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the most stable conformation. For flexible molecules, a conformational analysis is performed to identify different stable isomers. In a study on a related 2-amino-4-chlorobenzonitrile, full geometry optimization was carried out using DFT at the B3LYP/6-311++G(d,p) level to obtain the minimum on the potential energy surface. analis.com.my This process yields key data on bond lengths, bond angles, and dihedral angles. For 2-Amino-4-chloropyridin-3-ol, this would reveal the precise spatial relationship between the amino, chloro, and hydroxyl substituents on the pyridine (B92270) ring.

Once the geometry is optimized, DFT is used to calculate the electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov For example, the HOMO-LUMO gap for 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile was calculated to be 3.642 eV. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to quantify the molecule's reactivity.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an experimental Infrared (IR) spectrum. Comparing the calculated and experimental spectra helps to confirm the structure of the synthesized compound and assign specific vibrational modes to the functional groups. DFT calculations have been used to assign the IR vibrational bands for related heterocyclic compounds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can simulate electronic transitions, predicting the absorption wavelengths (λmax) observed in a UV-Vis spectrum. researchgate.net This allows for the interpretation of the electronic behavior of the molecule upon exposure to light.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For various heterocyclic compounds, MEP analysis has been used to identify the most reactive regions for such attacks. scispace.com For this compound, an MEP map would highlight the electron-rich areas around the nitrogen and oxygen atoms and potentially electron-deficient areas on the hydrogen atoms of the amino and hydroxyl groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals are crucial for understanding chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov Analysis of the spatial distribution of the HOMO and LUMO in this compound would indicate which atoms are most involved in electron donation and acceptance, providing a more detailed picture of its reactivity in various chemical processes. In a study of a benzopyran derivative, the HOMO was found to be localized on the entire molecule except for the chlorobenzene (B131634) ring, while the LUMO was spread across the whole molecule, providing insight into its electronic transitions and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. These interactions stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated, quantifying the strength of intramolecular charge transfer. NBO analysis on related molecules has been used to understand charge transfer between localized bonds and lone pairs and to study the effects of hydrogen bonding. researchgate.netscispace.com For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the pyridine ring and identify key stabilizing intramolecular interactions.

Noncovalent Interaction (NCI) Analysis

Molecular Docking Studies for Ligand-Target Interactions

While specific molecular docking studies for this compound are not extensively documented in the available literature, research on structurally related compounds provides valuable insights into its potential ligand-target interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions is fundamental in drug design and discovery.

Studies on derivatives of similar scaffolds, such as 2-amino-4-chloro-pyrimidine and 2-chloropyridine (B119429), have demonstrated the importance of the pyridine ring and its substituents in forming key interactions with protein targets. For instance, research on 2-amino-4-chloro-pyrimidine derivatives revealed their potential as anticancer agents and inhibitors of the main protease of SARS-CoV-2. chemicalbook.com In these studies, the amino and chloro substituents played a critical role in establishing hydrogen bonds and hydrophobic interactions within the active sites of the target proteins. chemicalbook.com

Similarly, molecular modeling of 2-amino-4-(1,2,4-triazol)pyridine derivatives as epidermal growth factor receptor (EGFR) inhibitors has shown that the 2-amino group often acts as a crucial hydrogen bond donor, interacting with key amino acid residues in the enzyme's active site.

Based on the analysis of these related structures, it can be inferred that the functional groups of this compound would likely engage in a variety of noncovalent interactions with a biological target. The amino group and the hydroxyl group are potential hydrogen bond donors and acceptors, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. The chlorine atom can also contribute to halogen bonding, a type of noncovalent interaction that has gained recognition for its importance in molecular recognition.

A hypothetical docking scenario for this compound within a protein active site could involve the following interactions:

Hydrogen Bonding: The -NH2 and -OH groups could form hydrogen bonds with backbone carbonyls or side-chain residues of amino acids like Asp, Glu, Ser, or Thr.

π-π Stacking: The pyridine ring could stack with aromatic residues such as Phe, Tyr, or Trp.

Hydrophobic Interactions: The chloropyridine core could fit into hydrophobic pockets of the target protein.

The table below summarizes the potential interactions based on the functional groups present in this compound, extrapolated from studies on analogous compounds.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 2-Amino (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| 3-Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |

| 4-Chloro (-Cl) | Halogen Bond, Hydrophobic | Met, Cys, Leu, Ile, Val |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Pro, Ala, Val |

It is important to emphasize that these are predicted interactions based on the chemical structure of the compound and findings from related molecules. Rigorous molecular docking and subsequent experimental validation would be necessary to confirm the precise binding mode and affinity of this compound with specific biological targets.

Medicinal Chemistry Applications and Biological Activity Profiling

Role as Key Intermediates in Pharmaceutical Synthesis

2-Amino-4-chloropyridin-3-ol and its close structural analogs serve as pivotal precursors in the synthesis of complex heterocyclic compounds, most notably the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This fused bicyclic system is of great interest in medicinal chemistry due to its structural resemblance to purines, allowing its derivatives to act as antagonists or inhibitors of key biological targets.

The synthesis of pyrido[2,3-d]pyrimidines can be approached in several ways, often involving the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) or vice versa. For instance, a common strategy involves the reaction of a substituted 2-aminopyridine (B139424) derivative with various reagents to form the fused pyrimidine ring. Specifically, a 2-aminonicotinic acid, which can be derived from a 2-amino-3-hydroxypyridine, can be reacted with urea (B33335) to form a pyrido[2,3-d]pyrimidine-2,4-dione intermediate. This intermediate can then be further functionalized, for example, by chlorination with phosphorus oxychloride (POCl3), to provide a reactive handle for subsequent nucleophilic substitution reactions. This approach is instrumental in creating a diverse library of substituted pyridopyrimidines for biological screening.

An example of the versatility of this scaffold is in the synthesis of CNS-active compounds. A patent from 1977 describes the use of 2-amino-5-bromo-3-pyridinol, a structural analog of this compound, to synthesize 9-hydroxy-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, highlighting the utility of such precursors in generating diverse pyridopyrimidine-based structures with potential therapeutic applications. researchgate.net More recent synthetic strategies for pyrido[2,3-d]pyrimidin-7(8H)-ones have also been developed, starting from preformed pyrimidine rings that are then elaborated to include the pyridine portion of the fused system. nih.gov

The following table summarizes some of the key pharmaceutical scaffolds synthesized from this compound and its close analogs:

| Starting Material (Analog) | Synthetic Target | Therapeutic Area |

| 2-Amino-5-bromo-3-pyridinol | 9-Hydroxy-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | CNS Disorders researchgate.net |

| 2-Aminonicotinic acid (derived from 2-amino-3-hydroxypyridine) | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | Oncology, various nih.gov |

| 2-Amino-4-chloropyridine (B16104) | Schiff base derivatives | Antimicrobial nih.gov |

Pharmacological Target Identification and Engagement

Derivatives of this compound, particularly the resulting pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of several key pharmacological targets, primarily protein kinases. The structural features of these compounds allow them to bind to the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways.

The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have focused on designing pyrido[2,3-d]pyrimidine derivatives as inhibitors of EGFR, a tyrosine kinase that is often mutated or overexpressed in non-small cell lung cancer and other malignancies. A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were synthesized and shown to be potent EGFR inhibitors, with some compounds exhibiting significant activity against the T790M mutant, which confers resistance to first-generation EGFR inhibitors. nih.gov Another study detailed the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives that showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant. nih.gov The lead compound from this series, 8a , demonstrated IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov

PIM Kinase Inhibition: The PIM family of serine/threonine kinases is another attractive target in oncology. A recent study described the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as potent PIM-1 kinase inhibitors. nih.gov The most promising compound, 4 , exhibited an IC50 value of 11.4 nM against PIM-1 kinase. nih.gov

Eukaryotic Elongation Factor 2 Kinase (eEF-2K) Inhibition: eEF-2K is an atypical protein kinase that regulates protein synthesis and is a target of interest in cancer therapy. A-484954, a 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, was identified as a highly selective eEF-2K inhibitor with an in vitro IC50 value of 0.28 µM. nih.gov

The following table summarizes the enzyme inhibition data for some of the key derivatives:

| Compound/Derivative Class | Target Enzyme | IC50 Value |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a ) | EGFRWT | 0.099 µM nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a ) | EGFRT790M | 0.123 µM nih.gov |

| Pyrido[2,3-d]pyrimidine (4 ) | PIM-1 Kinase | 11.4 nM nih.gov |

| A-484954 | eEF-2K | 0.28 µM nih.gov |

The primary mechanism of action for the kinase inhibitor derivatives of this compound is competitive binding at the ATP-binding pocket of the target kinase. Molecular docking studies have provided insights into the specific interactions that govern this binding. For the EGFR inhibitors, the pyrido[2,3-d]pyrimidine core typically forms hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the binding of the adenine (B156593) portion of ATP. The various substituents on the scaffold then extend into adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. nih.govnih.gov

Similarly, for PIM-1 kinase inhibitors, docking studies revealed that the lead compound 4 fits into the ATP-binding site, forming crucial hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.gov These interactions stabilize the inhibitor-enzyme complex, leading to potent inhibition of the kinase's activity.

In Vitro Biological Activity Assessments

The biological activity of derivatives of this compound has been evaluated in a variety of in vitro assays, demonstrating their potential as antimicrobial and anticancer agents.

While the primary focus of recent research has been on anticancer applications, derivatives of the parent compound have also shown promising antimicrobial activity. A study on Schiff bases derived from 2-amino-4-chloropyridine revealed that several of these compounds exhibited significant in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.net The activity was found to be dependent on the nature of the aldehyde used to form the Schiff base, indicating that the substituent plays a crucial role in the antimicrobial efficacy. researchgate.net For example, compounds with certain substitutions on the phenyl ring of the aldehyde showed enhanced activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Aspergillus niger. researchgate.net

Another study on newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives showed that some of these compounds had higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011) against the tested bacterial and fungal strains. mdpi.com

The following table presents the antimicrobial activity of selected Schiff base derivatives of 2-amino-4-chloropyridine, represented by the zone of inhibition.

| Compound | S. aureus (mm) | B. cereus (mm) | E. coli (mm) | A. niger (mm) |

| 3b | 18 | 16 | 17 | 15 |

| 3c | 19 | 17 | 18 | 16 |

| 3d | 17 | 15 | 16 | 14 |

| 3f | 20 | 18 | 19 | 17 |

| 3g | 19 | 17 | 18 | 16 |

| Ciprofloxacin (Std.) | 25 | 24 | 26 | - |

| Fluconazole (Std.) | - | - | - | 22 |

Data adapted from a study on Schiff bases of 2-amino-4-chloropyridine. researchgate.net

The anticancer potential of pyrido[2,3-d]pyrimidine derivatives synthesized from this compound analogs is well-documented. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often by inducing apoptosis (programmed cell death).

The EGFR inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent antiproliferative activity against non-small cell lung cancer cell lines, including those resistant to other treatments. nih.govnih.gov For instance, compound 10c from a series of 2-amino-4-(1,2,4-triazol)pyridine derivatives showed significant antiproliferative activity against the H1975 cell line, which harbors the EGFR T790M mutation. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a not only showed potent EGFR inhibition but also induced apoptosis in PC-3 prostate cancer cells, as evidenced by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The PIM-1 kinase inhibitor 4 also exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line and was shown to induce apoptosis, increasing the total apoptotic cell population by 58.29-fold compared to the control. nih.gov This compound was also found to arrest the cell cycle at the G1 phase. nih.gov

The following table summarizes the in vitro anticancer activity of selected derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a ) | PC-3 (Prostate) | Not specified | EGFR Inhibition, Apoptosis Induction (5.3-fold increase in Caspase-3) nih.gov |

| Pyrido[2,3-d]pyrimidine (4 ) | MCF-7 (Breast) | Not specified | PIM-1 Inhibition, Apoptosis Induction (58.29-fold increase), G1 Cell Cycle Arrest nih.gov |

| 2-Amino-4-(1,2,4-triazol)pyridine (10c ) | H1975 (Lung) | Not specified | EGFRT790M Inhibition, Antiproliferative nih.gov |

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively documented, the structural motifs present in the molecule—namely the aminopyridine core—suggest a potential for such activity. Research on various aminopyridine derivatives has shown that the presence of an amino group on the pyridine ring can contribute to antioxidant effects. mdpi.com

A study on novel amino-pyridine functionalized chitosan (B1678972) quaternary ammonium (B1175870) derivatives demonstrated that the synergistic effect of the amino group and the pyridine ring enhances antioxidant activity. mdpi.com The position of the amino group on the pyridine ring was also found to influence the antioxidant properties of these derivatives. mdpi.com Furthermore, investigations into aminodiarylamines within the thieno[3,2-b]pyridine (B153574) series revealed that the location of the amino group relative to the amine linker is a key determinant of radical scavenging ability and inhibition of lipid peroxidation. researchgate.net Specifically, para-substitution with an amino group was shown to confer a higher antioxidant potential. researchgate.net

Derivatives of thiazolo[4,5-b]pyridine (B1357651) have also been synthesized and evaluated for their antioxidant activity, with some compounds showing more potent effects than standard antioxidants. pensoft.netresearchgate.net These findings suggest that the core fused heterocycle is a promising scaffold for the development of antioxidant drug-like compounds. pensoft.net The evaluation of these compounds was often carried out using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a common in vitro method to assess antioxidant capacity. pensoft.netmdpi.com

Given this body of evidence on related compounds, it is plausible that this compound and its derivatives could exhibit antioxidant properties, a hypothesis that warrants further investigation to be definitively confirmed.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 2-amino-4-chloropyridine, SAR studies have been particularly informative in the context of their antimicrobial activity.

A study involving the synthesis of a series of new Schiff bases of 2-amino-4-chloropyridine derivatives (compounds 3a-p) provided significant insights into their SAR. These compounds were synthesized from 2-amino-4-chloropyridine and various aldehydes. researchgate.net The in vitro antimicrobial effects of these new compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as three fungal strains. researchgate.net

Further SAR studies on aminodiarylamines in the thieno[3,2-b]pyridine series have also highlighted the importance of substituent positioning on the phenyl ring for antioxidant activity. researchgate.net These studies collectively underscore the value of the 2-aminopyridine scaffold as a template for developing new therapeutic agents and demonstrate how modifications to its structure can modulate biological activity.

Development of Bioactive Analogues and Scaffolds

The 2-aminopyridine core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it an excellent starting point for the development of novel bioactive analogues and libraries of compounds for drug discovery.

The 2-amino-3-cyanopyridine (B104079) scaffold, a close structural relative of this compound, is recognized for its diverse biological activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.com Its high reactivity also makes it a valuable intermediate in the synthesis of pharmaceuticals. ijpsr.com This highlights the potential of the 2-aminopyridine moiety as a foundational structure for creating new therapeutic agents. ijpsr.com